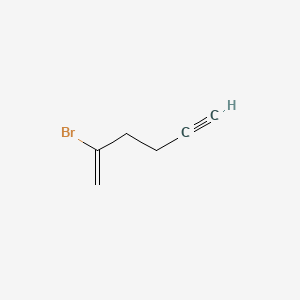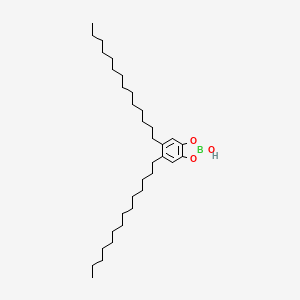![molecular formula C60H110O6 B12660810 2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate CAS No. 84930-05-2](/img/structure/B12660810.png)
2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate is a chemical compound with the molecular formula C43H82O6. It is known for its unique structure, which includes oleoyloxy groups attached to an ethyl and butanediyl backbone. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate typically involves esterification reactions. One common method is the reaction of oleic acid with 2-(2-hydroxyethyl)-1,4-butanediol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial to achieving a high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the oleoyloxy groups into saturated fatty acid esters.
Substitution: Nucleophilic substitution reactions can replace the oleoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles are used.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid esters.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the area of lipid-based therapies.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.
Wirkmechanismus
The mechanism of action of 2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The oleoyloxy groups can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can be hydrolyzed by lipases to release oleic acid, which can then participate in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate
- 2-[2-(Palmitoyloxy)ethyl]-1,4-butanediyl dipalmitate
- 2-[2-(Stearoyloxy)ethyl]-1,4-butanediyl distearate
Uniqueness
This compound is unique due to its specific oleoyloxy groups, which confer distinct chemical and physical properties. Compared to its analogs with palmitoyloxy or stearoyloxy groups, this compound has a lower melting point and different solubility characteristics, making it suitable for specific applications in lipid-based formulations and materials science .
Eigenschaften
CAS-Nummer |
84930-05-2 |
|---|---|
Molekularformel |
C60H110O6 |
Molekulargewicht |
927.5 g/mol |
IUPAC-Name |
[5-[(Z)-octadec-9-enoyl]oxy-3-[[(Z)-octadec-9-enoyl]oxymethyl]pentyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C60H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(61)64-54-52-57(56-66-60(63)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-55-65-59(62)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,57H,4-24,31-56H2,1-3H3/b28-25-,29-26-,30-27- |
InChI-Schlüssel |
JWKVQGPHFYAPAK-IUPFWZBJSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)CCOC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCC(CCOC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


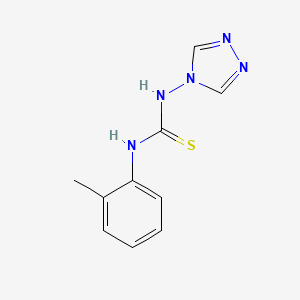
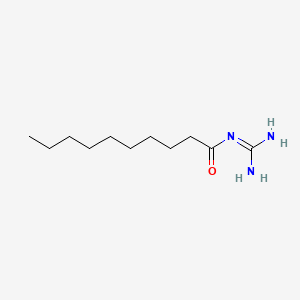
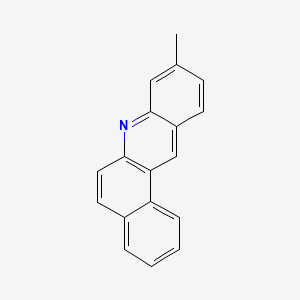






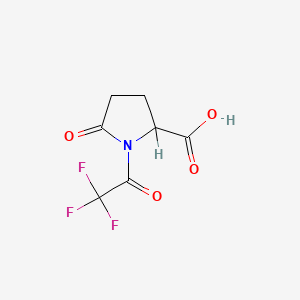
![2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol](/img/structure/B12660764.png)
